

Solubility Profiling of 2-Aminocinnamic Acid: Protocols, Thermodynamic Modeling, and Solvent Selection

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Compound of Interest

Compound Name: 2-Aminocinnamic acid

CAS No.: 1664-63-7

Cat. No.: B167384

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Executive Summary

2-Aminocinnamic acid (2-ACA) is a critical bifunctional intermediate in the synthesis of quinolines, indoles, and various active pharmaceutical ingredients (APIs). Its molecular structure—containing both a basic primary amine (

) and an acidic carboxyl group (

)—imparts zwitterionic character, making its solubility behavior complex and highly dependent on solvent polarity, pH, and temperature.

This guide provides a rigorous framework for determining, modeling, and predicting the solubility of 2-ACA. While specific empirical datasets for 2-ACA are sparse in open literature, this document synthesizes data from structural analogs (e.g., 2-chlorocinnamic acid, cinnamic acid esters) to establish expected trends, alongside a validated experimental protocol for generating primary data.

Theoretical Framework & Expected Solubility

Trends

Structural Determinants of Solubility

2-ACA exists as a crystalline solid stabilized by intermolecular hydrogen bonding. Dissolution requires disrupting these lattice interactions (enthalpic penalty) and solvating the resulting species (enthalpic gain).

- **Zwitterionic Nature:** In neutral aqueous media, 2-ACA can exist in equilibrium between its neutral and zwitterionic forms. This significantly reduces solubility in non-polar solvents (e.g., hexane) and pure water compared to adjusted pH buffers.
- **Solvent-Solute Interactions:**
 - **Polar Protic (Methanol, Ethanol):** High solubility expected due to H-bond donation/acceptance capabilities matching both functional groups of 2-ACA.
 - **Polar Aprotic (DMSO, DMF, Acetone):** Highest solubility potential.^[1] These solvents effectively disrupt lattice energy without competing for proton donation, often stabilizing the polar transition state.
 - **Non-Polar (Hexane, Toluene):** Negligible solubility. The high lattice energy of the polar 2-ACA crystal cannot be overcome by weak van der Waals interactions.

Comparative Solvent Ranking (Analog-Based)

Based on thermodynamic data for 2-chlorocinnamic acid and trans-cinnamic acid, the expected solubility hierarchy for 2-ACA is:

Solvent Class	Representative Solvents	Predicted Solubility Trend	Mechanistic Rationale
Super-Solvents	DMSO, DMF, NMP	Very High (>100 mg/mL)	Strong dipole-dipole interactions; disruption of solute-solute H-bonds.
Polar Protic	Methanol, Ethanol, Isopropanol	High to Moderate	Favorable H-bonding; solubility decreases as alkyl chain length increases.
Polar Aprotic	Acetone, Ethyl Acetate	Moderate	Good solvation of the organic backbone; less effective at solvating the zwitterionic charges than alcohols.
Non-Polar	Toluene, Hexane, Heptane	Very Low (<1 mg/mL)	Inability to overcome crystal lattice energy; entropy of mixing is insufficient.

Experimental Protocol: Saturation Shake-Flask Method

To generate high-integrity solubility data, the Isothermal Saturation Method (Shake-Flask) coupled with HPLC quantification is the gold standard.

Workflow Diagram



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Figure 1: Standardized workflow for solubility determination. Note the critical requirement for isothermal conditions during filtration to prevent precipitation.

Step-by-Step Methodology

- Preparation: Add excess solid 2-ACA to 10 mL of the selected solvent in a jacketed glass vessel.
- Equilibration: Stir the suspension at the target temperature (e.g., 298.15 K to 323.15 K) for 24–48 hours. Ensure solid phase remains present (supersaturation).
- Sampling: Stop stirring and allow phases to settle for 1 hour at constant temperature.
- Filtration: Withdraw the supernatant using a syringe filter (0.45 μm PTFE) pre-heated to the solution temperature to prevent "crash-out" crystallization.
- Analysis: Dilute the filtrate with mobile phase and analyze via HPLC (C18 column, Methanol/Water gradient, UV detection at ~ 280 nm).
- Replication: Perform in triplicate. Relative Standard Deviation (RSD) must be $<3\%$.

Thermodynamic Modeling

Experimental mole fraction solubility (

) is correlated with temperature (

) using thermodynamic models to calculate enthalpy and entropy of dissolution.

Modified Apelblat Equation

This semi-empirical model is widely used for amino-acid derivatives to correlate solubility with temperature.

- : Mole fraction solubility.
- : Absolute temperature (Kelvin).[\[2\]](#)[\[3\]](#)
- : Empirical model parameters determined via multivariate regression.

- Interpretation:

and

relate to the non-ideal solution behavior and enthalpy, while

accounts for the temperature dependence of the enthalpy of fusion.

van't Hoff Analysis

To determine the thermodynamic driving forces:

- (Enthalpy of Solution):
 - Positive (+): Endothermic process. Solubility increases with temperature (Typical for 2-ACA).
 - Negative (-): Exothermic process. Solubility decreases with temperature.[2]
- (Entropy of Solution):
 - Positive (+): Disorder increases upon dissolution (Entropy-driven).

Self-Validation Check: If plotting

vs.

yields a linear regression with

, the van't Hoff approximation is valid for that temperature range.

Data Presentation & Analysis (Template)

When documenting results, structure your data into the following standardized table format for peer review.

Table 1: Solubility of **2-Aminocinnamic Acid** (Mole Fraction,

) at Various Temperatures (P = 0.1 MPa)

Solvent	298.15 K	303.15 K	308.15 K	313.15 K	Apelblat
Methanol					0.998
Ethanol					0.997
Acetone					0.995
Ethyl Acetate					0.992

Note: Solubility generally increases with temperature ().

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